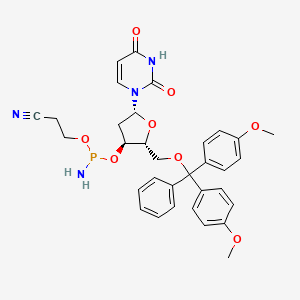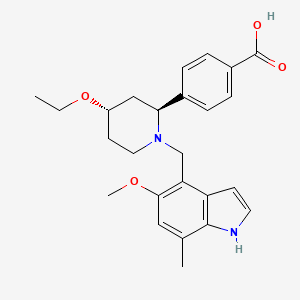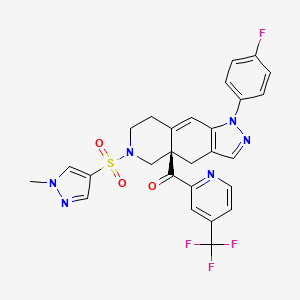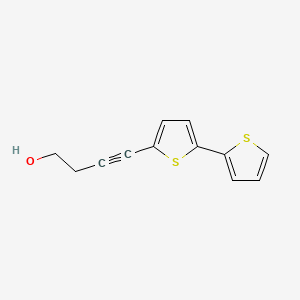
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite is a complex organic molecule It is characterized by its tetrahydrofuran ring, bis(4-methoxyphenyl)(phenyl)methoxy group, and a phosphoramidite moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bis(4-methoxyphenyl)(phenyl)methoxy group: This step involves the use of protecting groups and selective reactions to ensure the correct substitution pattern.
Attachment of the phosphoramidite moiety: This is typically done using phosphoramidite reagents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite: can be compared with other phosphoramidite compounds that have similar structures but different substituents.
Sulfur compounds: These compounds share some chemical properties but differ in their specific functional groups and reactivity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite is a phosphoramidite derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring:
- A tetrahydrofuran ring
- A bis(4-methoxyphenyl) moiety
- A pyrimidine derivative with dioxo functionality
The molecular formula is C43H55N4O10P, and it has a molecular weight of approximately 818.89 g/mol .
Antitumor Activity
Research indicates that phosphoramidites like this compound may exhibit antitumor properties. The incorporation of the tetrahydrofuran moiety has been shown to enhance the stability and efficacy of nucleoside analogs in cancer therapies. For instance, studies have demonstrated that similar compounds can inhibit key enzymes involved in DNA repair mechanisms, thereby sensitizing cancer cells to chemotherapeutic agents .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : It acts as an inhibitor of apurinic/apyrimidinic endonuclease (AP endo), which plays a critical role in DNA repair. By inhibiting this enzyme, the compound can potentially increase the accumulation of DNA damage in cancer cells .
- Nucleic Acid Interaction : The phosphoramidite structure allows for efficient incorporation into oligonucleotides, enhancing their ability to hybridize with target RNA or DNA sequences. This property is crucial for applications in gene silencing and antisense therapy .
Study 1: Anticancer Efficacy
In a study published in Chemical Reviews, researchers evaluated various nucleoside analogs including phosphoramidites for their anticancer efficacy. The results indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
Study 2: Mechanistic Insights
A detailed mechanistic study highlighted how modifications in the phosphoramidite backbone influence the interaction with target enzymes involved in nucleotide metabolism. The study found that specific substituents on the tetrahydrofuran ring enhanced binding affinity to AP endo, leading to increased inhibition rates compared to unmodified analogs .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Enzyme | Reference |
|---|---|---|---|
| Compound A | Antitumor | AP Endonuclease | |
| Compound B | Gene Silencing | RNA Polymerase | |
| Compound C | Antiviral | Viral RNA Polymerase |
Synthesis and Applications
The synthesis of this phosphoramidite can be achieved through established methodologies involving the coupling of nucleoside derivatives with phosphitylating agents. Recent advancements have focused on optimizing yields and purity through improved reaction conditions .
Applications extend beyond oncology; they include:
- Gene Therapy : Targeting genetic disorders using modified oligonucleotides.
- Antisense Oligonucleotides : Development of therapeutics aimed at downregulating specific genes associated with diseases.
Properties
Molecular Formula |
C33H35N4O8P |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
3-[amino-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C33H35N4O8P/c1-40-26-13-9-24(10-14-26)33(23-7-4-3-5-8-23,25-11-15-27(41-2)16-12-25)42-22-29-28(45-46(35)43-20-6-18-34)21-31(44-29)37-19-17-30(38)36-32(37)39/h3-5,7-17,19,28-29,31H,6,20-22,35H2,1-2H3,(H,36,38,39)/t28-,29+,31+,46?/m0/s1 |
InChI Key |
NDYJPAINBGRBQQ-FTOUIEIESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)OP(N)OCCC#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)OP(N)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















